N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]furan-2-carboxamide
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Overview
Description
N-[7-(4-FLUOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]FURAN-2-CARBOXAMIDE is a complex organic compound characterized by its unique triazolo-pyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(4-FLUOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions The initial step often includes the formation of the triazolo-pyrimidine core through cyclization reactions involving appropriate precursorsCommon reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure high yield and purity. The preparation method must be scalable and cost-effective to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
N-[7-(4-FLUOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and fluorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-[7-(4-FLUOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in treating diseases such as cancer and neurological disorders.
Mechanism of Action
The mechanism of action of N-[7-(4-FLUOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets within biological systems. This compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolo-pyrimidine derivatives and furan-2-carboxamide analogs. These compounds share structural similarities but may differ in their functional groups and overall chemical properties .
Uniqueness
N-[7-(4-FLUOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]FURAN-2-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C22H16FN5O2 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
N-[7-(4-fluorophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C22H16FN5O2/c23-16-10-8-15(9-11-16)18-13-17(14-5-2-1-3-6-14)24-22-26-21(27-28(18)22)25-20(29)19-7-4-12-30-19/h1-13,18H,(H2,24,25,26,27,29) |
InChI Key |
HHKUSRQIZSSKJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(N3C(=NC(=N3)NC(=O)C4=CC=CO4)N2)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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